N-Hydroxy-3,4-methylenedioxyamphetamine

Behavioral Pharmacology Drug Discrimination MDMA Analog

This N-hydroxy substituted analog provides distinct advantages over MDA, MDMA, and MDE for forensic and preclinical research. Its unique pKa (6.22) and thermal instability mandate LC-MS/MS, enabling reliable NPS screening and metabolism studies. Source this high-purity reference standard to advance your forensic toxicology or DMPK research with a compound that exhibits discriminative stimulus effects (ED50 0.47 mg/kg) and rapid in vivo reduction (t1/2 0.86 min).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 114562-59-3
Cat. No. B037754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-3,4-methylenedioxyamphetamine
CAS114562-59-3
SynonymsN-hydroxy MDA
N-hydroxy methylenedioxyamphetamine
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer
N-hydroxy-3,4-methylenedioxyamphetamine
N-OH-MDA
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)NO
InChIInChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
InChIKeyFNDCTJYFKOQGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-3,4-methylenedioxyamphetamine (CAS 114562-59-3): Technical Baseline for Research Procurement and Analytical Reference Use


N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA, also known as MDOH) is an N-hydroxy substituted analog of the psychedelic and entactogenic compound 3,4-methylenedioxyamphetamine (MDA) [1]. This compound is a racemic mixture with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is primarily utilized as an analytical reference standard and for specialized forensic toxicology research due to its status as a Schedule I controlled substance and its relevance as both a metabolite of N-hydroxy MDMA and a designer drug in its own right [1][2]. Key physical characteristics include its presentation as a white solid, solubility in dilute aqueous acid, and a predicted pKa value of 6.22, which distinguishes its basicity from the parent amine, MDA [3].

Why N-Hydroxy-3,4-methylenedioxyamphetamine Cannot Be Substituted by Parent Amines or Other Analogs in Research Protocols


Substituting N-Hydroxy-3,4-methylenedioxyamphetamine with MDA, MDMA, or MDE is scientifically untenable due to fundamental differences in basicity, metabolic fate, analytical behavior, and receptor pharmacology. The N-hydroxy substitution drastically reduces the compound's basicity (pKa 6.22) compared to the parent amine MDA, which has a typical secondary amine pKa near 9.5-10, leading to distinct solubility, stability, and mass spectrometric properties [1]. Critically, N-OH MDA is primarily a prodrug or metabolic intermediate that is rapidly and extensively converted to MDA in vivo, a property not shared by its fully-formed amine analogs [2][3]. Furthermore, its pharmacological profile, including its discriminative stimulus effects and transporter inhibition potency, differs quantitatively from both its parent and its methylated N-hydroxy analog, N-OH MDMA, making it a unique tool for dissecting the contributions of N-oxidation to the overall pharmacology of this compound class [4][5].

Quantitative Differentiation of N-Hydroxy-3,4-methylenedioxyamphetamine from Analogs: Evidence-Based Selection Guide


Quantified In Vivo Potency in Drug Discrimination: N-OH MDA vs. MDMA and MDE

In a drug discrimination study using rats trained to recognize MDMA (1.5 mg/kg), N-OH MDA fully substituted for the MDMA stimulus, demonstrating an ED50 value of 0.47 mg/kg. This indicates it is more potent in producing an MDMA-like interoceptive cue than both MDMA itself (ED50 = 0.76 mg/kg) and the analog MDE (ED50 = 0.73 mg/kg) [1].

Behavioral Pharmacology Drug Discrimination MDMA Analog In Vivo Potency

Comparative Monoamine Transporter Inhibition Profile: N-OH MDA Selectivity vs. MDA

N-OH MDA hydrochloride inhibits the reuptake of noradrenaline with an IC50 of 87.8 µM, which is 2.45-fold more potent than its inhibition of serotonin reuptake (IC50 = 215 µM) in mammalian cell lines [1]. This contrasts with the broader and more potent reuptake inhibition typically observed for the parent amine MDA.

Monoamine Transporters Neuropharmacology Reuptake Inhibition In Vitro Pharmacology

Rapid Metabolic Conversion Kinetics: N-OH MDA as a Direct MDA Prodrug

In rat liver slice experiments, N-OH MDA (16 µg/mL) demonstrated an in vitro metabolic half-life (t1/2) of 36.3 ± 8.4 minutes, with approximately 85% biotransformed to MDA within 2 hours. Following intravenous administration (15 mg/kg) in rats, N-OH MDA displayed an extremely short in vivo elimination half-life of 0.86 ± 0.12 minutes and a high total body clearance of 9.09 ± 2.06 L/hr/kg, leading to the rapid appearance of MDA (t1/2 = 1.68 ± 0.29 hr) as the major metabolite [1].

Pharmacokinetics Prodrug Metabolism Forensic Toxicology In Vivo Biotransformation

Reduced Basicity and Thermal Instability: Analytical Differentiation from MDA

N-OH MDA possesses a pKa value of 6.22, making it considerably less basic than the parent amine MDA (pKa ~9.5-10). This physicochemical difference directly impacts its analytical behavior; notably, it is unstable at high temperatures and decomposes to MDA and the oxime of 3,4-methylenedioxyphenyl-2-propanone during GC-MS analysis [1].

Analytical Chemistry Forensic Science Method Development Physicochemical Properties

Distinct Behavioral Profile: Reduced Amphetamine-Like Component vs. MDMA

While both N-OH MDA and MDE substitute for the MDMA discriminative stimulus, they fail to substitute for (+)amphetamine in rats. The study concludes that these N-substituted analogs are "MDMA-like agents with even less of an amphetamine-like component of action than MDMA itself" [1].

Behavioral Neuroscience Drug Discrimination Amphetamine-Like Entactogen

Validated Application Scenarios for N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) Based on Differential Evidence


Forensic Toxicology: Development and Validation of LC-MS/MS Methods for Differentiating N-OH MDA Ingestion from MDA Use

Given its thermal instability and rapid metabolism to MDA, N-OH MDA cannot be reliably analyzed by GC-MS. The evidence that N-OH MDA decomposes at high temperatures and has a distinct pKa (6.22) compared to MDA mandates the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its accurate identification and quantification in biological matrices [1]. This scenario applies to forensic laboratories developing validated methods to detect N-OH MDA (e.g., in urine or hair) as a specific marker of N-OH MDMA or N-OH MDA use, distinguishing it from direct MDA consumption.

Behavioral Pharmacology Research: Probing MDMA-Like Effects with Reduced Psychostimulant Confound

Researchers studying the neural mechanisms of entactogens (e.g., MDMA) can utilize N-OH MDA to model the MDMA-like subjective state while minimizing the amphetamine-like psychostimulant component [1]. The direct evidence that N-OH MDA is more potent than MDMA in drug discrimination (ED50 = 0.47 mg/kg vs. 0.76 mg/kg) yet lacks amphetamine-like stimulus effects makes it a superior tool for dissecting the serotonergic and oxytocinergic contributions to the MDMA 'high' from its dopaminergic and stimulant aspects. This is directly relevant for preclinical neuroscience studies on social behavior and addiction liability.

Analytical Reference Standard Procurement for Designer Drug Monitoring Programs

N-OH MDA is a known metabolite of the designer drug N-OH MDMA (FLEA) and is also a drug of abuse in its own right [1][2]. Due to its status as a Schedule I controlled substance and its relevance to emerging drug trends, procurement of a high-purity analytical reference standard (e.g., the hydrochloride salt) is essential for toxicology and customs laboratories. The quantitative data on its unique transporter inhibition profile (noradrenaline vs. serotonin IC50) further supports its inclusion in panels for screening new psychoactive substances (NPS) [3].

Pharmacokinetic and Metabolic Studies of N-Oxidized Amphetamines

N-OH MDA serves as a critical model compound for investigating the in vivo reduction of hydroxylamines to amines. The quantitative pharmacokinetic data showing its rapid conversion to MDA (in vivo t1/2 = 0.86 min, high clearance) provides a benchmark for studying N-dehydroxylation enzymatic pathways [1]. This is directly applicable to drug metabolism and pharmacokinetic (DMPK) studies exploring the design of amine prodrugs or understanding the metabolic fate of N-oxidized xenobiotics.

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